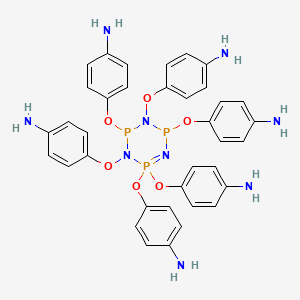
4,4',4'',4''',4'''',4'''''-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a triazatriphosphinine core
Vorbereitungsmethoden
The synthesis of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline involves multiple steps, typically starting with the preparation of the triazatriphosphinine core. This core is synthesized through a series of reactions involving phosphorus trichloride and ammonia, followed by the introduction of the hexaaniline moieties through nucleophilic substitution reactions. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents being used to introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of advanced materials and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: Used in the production of high-performance materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple aromatic rings and triazatriphosphinine core allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline stands out due to its unique combination of aromatic rings and triazatriphosphinine core. Similar compounds include:
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Another triazine-based compound with similar applications in materials science.
Hexakis(4-aminophenyl)benzene: A compound with multiple aromatic rings, used in the synthesis of advanced polymers.
Tris(4-aminophenyl)phosphine oxide: Known for its applications in organic synthesis and materials science.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research, offering potential for new discoveries and innovations.
Eigenschaften
Molekularformel |
C36H36N9O6P3 |
|---|---|
Molekulargewicht |
783.6 g/mol |
IUPAC-Name |
4-[[2,3,4,4,6-pentakis(4-aminophenoxy)-1,3,5-triaza-2,4λ5,6-triphosphacyclohex-4-en-1-yl]oxy]aniline |
InChI |
InChI=1S/C36H36N9O6P3/c37-25-1-13-31(14-2-25)46-44-52(48-33-17-5-27(39)6-18-33)43-54(50-35-21-9-29(41)10-22-35,51-36-23-11-30(42)12-24-36)45(47-32-15-3-26(38)4-16-32)53(44)49-34-19-7-28(40)8-20-34/h1-24H,37-42H2 |
InChI-Schlüssel |
XPRSKWMYVNKKOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)ON2P(N=P(N(P2OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N)(OC5=CC=C(C=C5)N)OC6=CC=C(C=C6)N)OC7=CC=C(C=C7)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


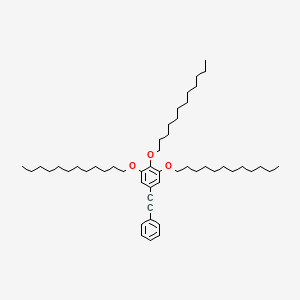

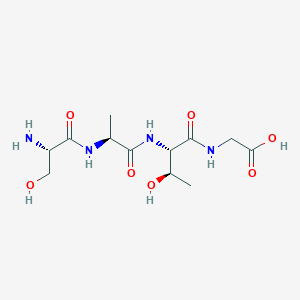
![2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate](/img/structure/B12519926.png)
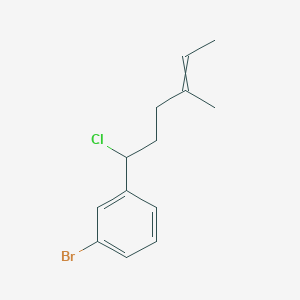
![(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)

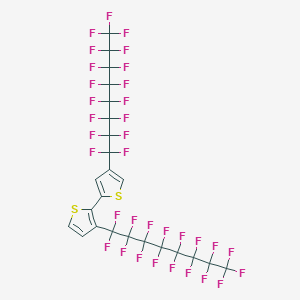
![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)
![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
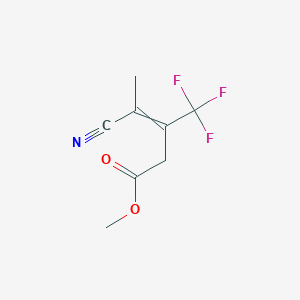
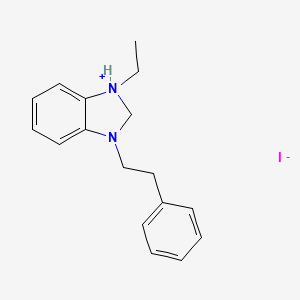
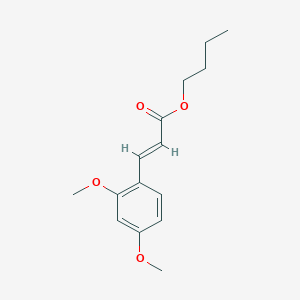
![Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate](/img/structure/B12519971.png)
